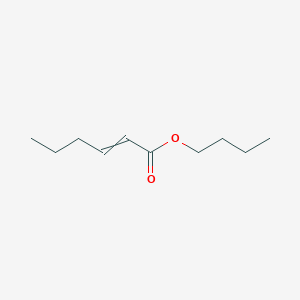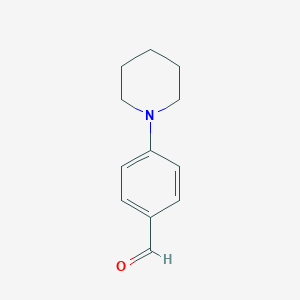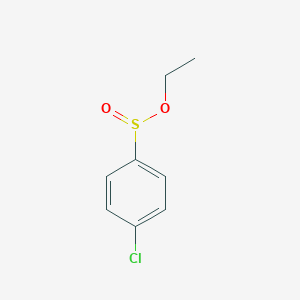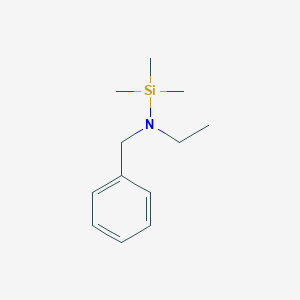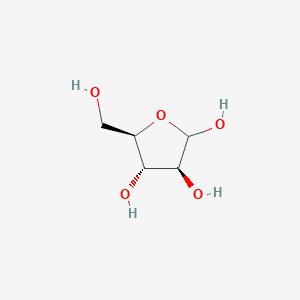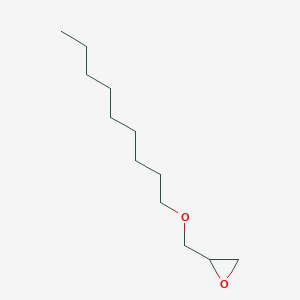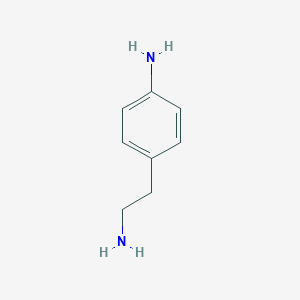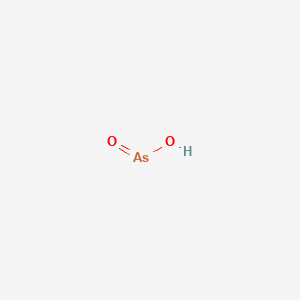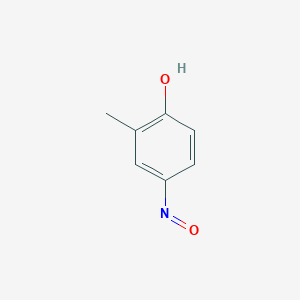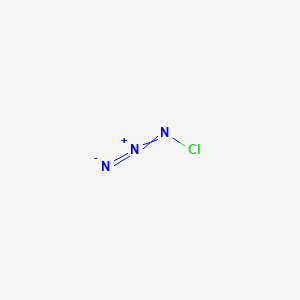
Chlorine azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorine azide is a chemical compound that is formed by the reaction of chlorine and sodium azide. It is a highly reactive and explosive compound that is used in a variety of scientific research applications. Chlorine azide is a colorless gas that is unstable and can decompose explosively under certain conditions.
Wissenschaftliche Forschungsanwendungen
Chlorine azide is used in a variety of scientific research applications, including organic synthesis, explosive research, and materials science. It is a highly reactive compound that can be used to generate other reactive intermediates, such as chlorine nitride. Chlorine azide is also used in the synthesis of high-energy compounds, such as nitrogen-rich azides.
Wirkmechanismus
The mechanism of action of chlorine azide is not well understood due to the highly reactive and explosive nature of the compound. It is believed that chlorine azide can undergo rapid decomposition to form other reactive intermediates, such as chlorine nitride and nitrogen gas. These reactive intermediates can then react with other compounds in the system, leading to a variety of chemical reactions.
Biochemische Und Physiologische Effekte
Chlorine azide is a highly toxic compound that can cause severe biochemical and physiological effects if not handled properly. It can cause skin irritation, respiratory distress, and even death if inhaled in high concentrations. Chlorine azide can also react with other compounds in the body, leading to the formation of reactive intermediates that can cause cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
Chlorine azide has several advantages and limitations for lab experiments. One advantage is its high reactivity, which makes it useful in a variety of chemical reactions. However, its hazardous nature and explosive properties make it difficult to handle and require specialized equipment and trained personnel. Additionally, the synthesis of chlorine azide requires the use of highly toxic and reactive chemicals, which can pose a risk to researchers.
Zukünftige Richtungen
There are several future directions for the research of chlorine azide. One area of research is the development of safer and more efficient synthesis methods for chlorine azide. Another area of research is the investigation of the mechanism of action of chlorine azide and its reactive intermediates. Additionally, the potential applications of chlorine azide in materials science and explosive research are areas of interest for future research.
Conclusion:
Chlorine azide is a highly reactive and explosive compound that is used in a variety of scientific research applications. Its synthesis requires specialized equipment and trained personnel due to its hazardous nature. Chlorine azide has several advantages and limitations for lab experiments, and its future directions include the development of safer synthesis methods and investigation of its mechanism of action. Overall, chlorine azide is a valuable compound in scientific research, but its hazardous nature must be carefully considered when handling and using it.
Synthesemethoden
Chlorine azide is synthesized by the reaction of chlorine gas and sodium azide in anhydrous ether. The reaction is highly exothermic and can be explosive if not carried out under controlled conditions. The synthesis of chlorine azide requires the use of specialized equipment and trained personnel due to the hazardous nature of the compound.
Eigenschaften
CAS-Nummer |
13973-88-1 |
|---|---|
Produktname |
Chlorine azide |
Molekularformel |
ClN3 |
Molekulargewicht |
77.47 g/mol |
InChI |
InChI=1S/ClN3/c1-3-4-2 |
InChI-Schlüssel |
ZGNIYAPHJAPRMA-UHFFFAOYSA-N |
SMILES |
[N-]=[N+]=NCl |
Kanonische SMILES |
[N-]=[N+]=NCl |
Andere CAS-Nummern |
13973-88-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



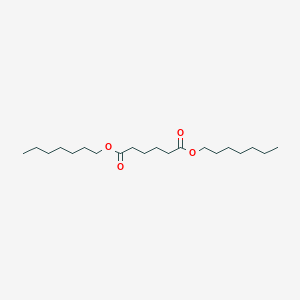
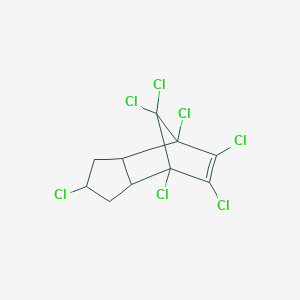
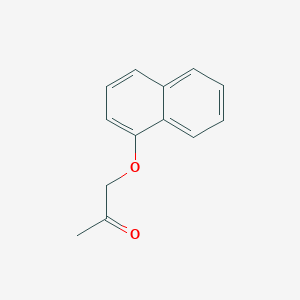
![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B83092.png)
